3,5-Difluorophenyl isocyanate
Overview
Description
3,5-Difluorophenyl isocyanate is an organic compound with the molecular formula C7H3F2NO. It is characterized by the presence of two fluorine atoms attached to a benzene ring and an isocyanate group (-NCO) at the para position relative to each other. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
3,5-Difluorophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process can be summarized as follows:
Reaction with Phosgene:
Industrial production methods often involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Non-phosgene methods, such as the reaction of nitro-amino compounds with carbon monoxide, are also being explored to reduce the environmental impact and improve safety .
Chemical Reactions Analysis
3,5-Difluorophenyl isocyanate undergoes various chemical reactions, including:
-
Substitution Reactions
- Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
- Common reagents: primary and secondary amines, alcohols.
- Major products: substituted ureas, carbamates.
-
Addition Reactions
- Reacts with water to form 3,5-difluorophenyl carbamic acid, which can further decompose to form 3,5-difluoroaniline and carbon dioxide.
- Common reagents: water, acids, and bases.
- Major products: 3,5-difluorophenyl carbamic acid, 3,5-difluoroaniline .
-
Polymerization Reactions
- Can undergo polymerization with diols or diamines to form polyurethanes or polyureas.
- Common reagents: diols, diamines.
- Major products: polyurethanes, polyureas .
Scientific Research Applications
3,5-Difluorophenyl isocyanate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of fluorinated compounds, which are valuable in medicinal chemistry .
-
Biology
- Utilized in the development of enzyme inhibitors and probes for studying biological pathways.
- Acts as a precursor for the synthesis of bioactive molecules .
-
Medicine
- Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Used in the development of drugs targeting specific enzymes and receptors .
-
Industry
- Applied in the production of agrochemicals, such as herbicides and insecticides.
- Used in the manufacture of specialty polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-difluorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity is exploited in various synthetic applications to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
3,5-Difluorophenyl isocyanate can be compared with other similar compounds, such as:
-
2,5-Difluorophenyl isocyanate
- Similar structure with fluorine atoms at different positions.
- Used in similar applications but may exhibit different reactivity and properties .
-
3,4-Difluorophenyl isocyanate
- Another isomer with fluorine atoms at the 3 and 4 positions.
- May have different physical and chemical properties compared to this compound .
-
3,5-Dichlorophenyl isocyanate
- Contains chlorine atoms instead of fluorine.
- Used in similar applications but may have different reactivity and toxicity profiles .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products.
Properties
IUPAC Name |
1,3-difluoro-5-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCCJYOIAJTFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381365 | |
Record name | 3,5-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83594-83-6 | |
Record name | 3,5-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoro-5-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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